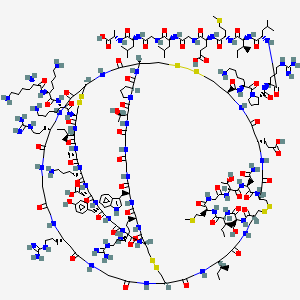

![molecular formula C32H37IN2 B1146222 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide CAS No. 140648-15-3](/img/structure/B1146222.png)

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, including those with trimethyl groups and complex iodide salts, are of interest in organic chemistry due to their unique properties and potential applications in materials science and pharmaceuticals. Research on similar compounds focuses on synthesizing novel derivatives, understanding their molecular structure, and exploring their chemical and physical properties.

Synthesis Analysis

The synthesis of complex indole derivatives often involves multistep reactions, including silylation, deprotection, and cyclization processes. For example, trimethylsilyl iodide (TMSI) has been used as an efficient reagent for the one-pot synthesis of 9-(1H-indol-3-yl)xanthen-4-(9H)-ones, highlighting the role of iodide in facilitating these reactions (Khalafi‐Nezhad, Nourisefat, & Panahi, 2014).

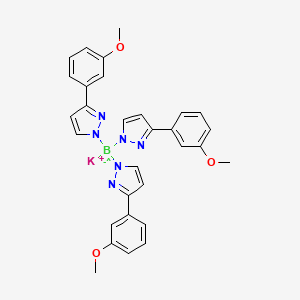

Molecular Structure Analysis

The crystal structure of related compounds, such as 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole derivatives, has been determined using single-crystal X-ray diffraction. This analysis reveals details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the electronic and optical properties of these materials (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

Indole derivatives engage in various chemical reactions, including cycloadditions and electrophilic substitutions. The synthesis of bis(indolyl)ethynes, for instance, involves unusual double isocyanide-acetylene cyclization reactions, demonstrating the complex reactivity of these molecules (Ishikawa et al., 2017).

Physical Properties Analysis

The physical properties of indole derivatives, such as solvatochromic behavior and ionization constants (pKa), are studied to understand their behavior in different solvents and pH conditions. These properties are essential for applications in dye chemistry and sensor development (Gaspar, Panea, & Bâldea, 2007).

Chemical Properties Analysis

The chemical properties of indole derivatives, including their reactivity towards hydroboration and cycloisomerization reactions, have been explored to synthesize a wide range of functionalized molecules. These studies contribute to our understanding of the mechanisms underlying these transformations and their potential applications (Hoshi, Masuda, & Arase, 1993).

科学的研究の応用

Photoelectric Conversion Enhancement

1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide has been investigated for its application in dye-sensitized solar cells to improve photoelectric conversion efficiency. Co-sensitization with this dye alongside other carboxylated cyanine dyes has shown promise in enhancing the photoelectrical properties, demonstrating significant potential in renewable energy technologies (Wu et al., 2009).

Photodynamic Therapy and Imaging

Research has led to the development of carbon dots synthesized from a hydrophobic cyanine dye variant, incorporating this dye for near-infrared fluorescence imaging and photothermal cancer therapy. The synthesized nanomaterial exhibits favorable properties for therapeutic and diagnostic applications in oncology, highlighting its utility in the medical field (Zheng et al., 2016).

Fast Optical Switching

The dye has been employed in studies focusing on its integration with nematic liquid crystals for fast optical switching applications. Its nonlinear optical properties have been explored to accelerate population grating in degenerate four-wave mixing signals, suggesting potential uses in high-speed optical communication technologies (Zhao-hui et al., 2006).

Nonlinear Optical Materials

Further investigations into organic second-order nonlinear optical materials have identified iodide salts derived from benzo[e]indol cations, closely related to 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide. These materials showcase promising applications in photonics for optical data storage and information processing, demonstrating the compound's versatility in advanced material science (Wen et al., 2020).

Fluorescence Probes and Sensors

The dye's unique photophysical properties have been utilized in the design of water-soluble indolium-based fluorescence probes for detecting extreme acidity or alkalinity. These probes exhibit long absorption and emission wavelengths, making them suitable for environmental monitoring and chemical analysis (Li et al., 2019).

作用機序

Target of Action

Similar compounds are known to interact with various cellular and molecular targets, influencing a range of biological processes .

Mode of Action

The compound is a photochromic molecule, meaning it changes its structure in response to light . It has a colorless leuco spiropyran form and a colored trans-merocyanine form that exhibits absorption peaks in the ultraviolet and visible regions respectively . This change in structure can influence its interaction with its targets .

Biochemical Pathways

Photochromic molecules like this one are often used in optical data storage applications, suggesting they may interact with light-sensitive biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound’s photochromic properties could potentially influence its pharmacokinetics, as structural changes could affect absorption, distribution, metabolism, and excretion .

Result of Action

Its photochromic properties suggest it could have applications in areas such as optical data storage, where its light-induced structural changes could be used to store and retrieve information .

Action Environment

Environmental factors such as light exposure and temperature could influence the action, efficacy, and stability of this compound. For instance, its photochromic properties mean that light exposure could trigger structural changes, altering its activity . Similarly, temperature could influence the rate of these light-induced changes .

特性

IUPAC Name |

1,3,3-trimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N2.HI/c1-31(2)25-14-7-9-16-27(25)33(5)29(31)20-18-23-12-11-13-24(22-23)19-21-30-32(3,4)26-15-8-10-17-28(26)34(30)6;/h7-10,14-22H,11-13H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQJTKZBMNPURL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694761 |

Source

|

| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140648-15-3 |

Source

|

| Record name | 1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)